molecular formula C7H7N3O2S B13333017 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide

1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide

Cat. No.: B13333017
M. Wt: 197.22 g/mol
InChI Key: HDOYRNOZLOIZQQ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a fused pyrrole and pyridine ring system with a sulfonamide group attached, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and migration . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridine
  • 1H-Pyrrolo[3,2-c]pyridine

Comparison: 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound has shown higher potency in inhibiting specific targets, making it a valuable compound in medicinal chemistry .

Biological Activity

1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolo-pyridine backbone with a sulfonamide functional group. This structure enhances its solubility and biological activity, making it a promising candidate in drug development.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. Notably, derivatives of this compound have demonstrated high inhibition rates against viruses such as the tobacco mosaic virus (TMV) and have shown potential in combating other viral infections through various mechanisms, including interference with viral replication pathways .

Antioxidant Properties

The compound also displays notable antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies suggest that the antioxidant capacity of this compound may contribute to its neuroprotective effects.

Neuropharmacological Effects

The sulfonamide group in the compound enhances its interaction with serotonin receptors, suggesting potential applications in neuropharmacology. Derivatives have been identified as ligands for these receptors, indicating their role in cognitive enhancement and treatment of mood disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Compounds based on this scaffold have been shown to inhibit various kinases, including TNIK (Truncated Nerve Growth Factor Receptor Kinase), with IC50 values lower than 1 nM. This inhibition can modulate pathways involved in cell proliferation and immune response .
  • FGFR Inhibition : Recent studies have reported that derivatives exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), crucial for tumor growth and angiogenesis. For example, one derivative showed an IC50 value of 7 nM against FGFR1 .

Study on Antiviral Activity

In a study assessing the antiviral efficacy of this compound derivatives against TMV, compounds were evaluated for their ability to inhibit viral replication. The most effective derivatives demonstrated over 90% inhibition at concentrations as low as 10 µM.

Neuropharmacological Evaluation

A neuropharmacological study examined the effects of selected derivatives on serotonin receptor binding. The results indicated that certain modifications to the sulfonamide group significantly enhanced receptor affinity and selectivity, suggesting potential for developing treatments for depression and anxiety disorders .

Data Summary Table

Compound Activity IC50 Value Notes
This compoundAntiviral (TMV)<10 µMHigh inhibition rate against viral replication
Derivative AFGFR Inhibition7 nMPotent anti-proliferative effects
Derivative BSerotonin Receptor AgonistNot specifiedPotential cognitive enhancement

Properties

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

pyrrolo[3,2-b]pyridine-1-sulfonamide

InChI

InChI=1S/C7H7N3O2S/c8-13(11,12)10-5-3-6-7(10)2-1-4-9-6/h1-5H,(H2,8,11,12)

InChI Key

HDOYRNOZLOIZQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2S(=O)(=O)N)N=C1

Origin of Product

United States

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